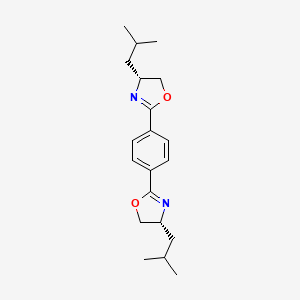
1,4-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isobutyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Bromine (Br2), iron (Fe) catalyst, and solvents like chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl substituents, leading to different steric and electronic properties.
1,4-Bis(4-methylstyryl)benzene: Features styryl groups instead of oxazoline, resulting in different reactivity and applications.
1,4-Bis(phenylethynyl)benzene:
Uniqueness
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the isobutyl-substituted oxazoline groups. These substituents enhance the compound’s solubility, stability, and ability to form metal complexes, making it valuable for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4R)-4-(2-methylpropyl)-2-[4-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
TVJUAJOOEGNOII-QZTJIDSGSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)CC(C)C |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


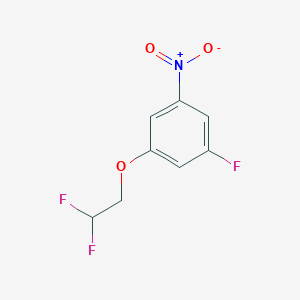
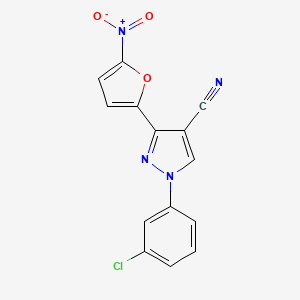
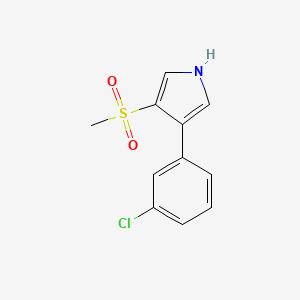
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
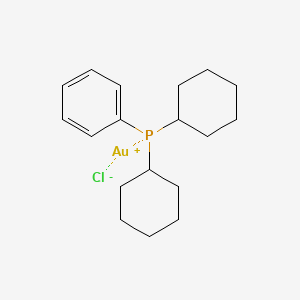

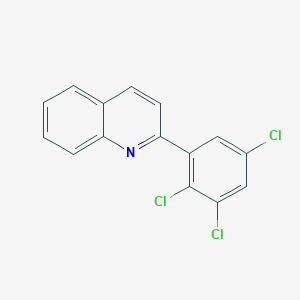
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
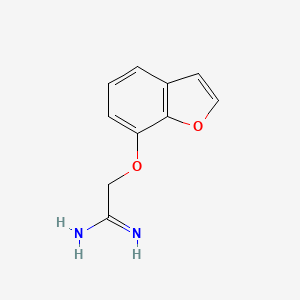
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)

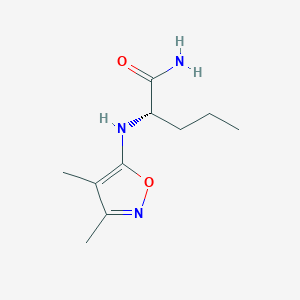
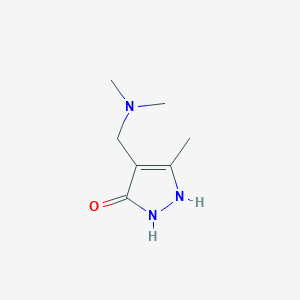
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
